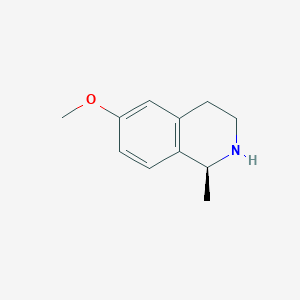
(S)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is a chiral isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds, and this specific compound features a methoxy group at the 6-position and a methyl group at the 1-position on the tetrahydroisoquinoline skeleton. The compound’s stereochemistry is denoted by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.
Reduction: The carbonyl group of 6-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production methods for (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and fully reduced tetrahydroisoquinolines.
科学的研究の応用
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels in biological systems.
Pathways: It can modulate neurotransmitter pathways, potentially affecting dopamine and serotonin levels, which are crucial in neurological functions.
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 1-position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6-position.
6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Has a hydroxy group instead of a methoxy group at the 6-position.
Uniqueness
(1S)-6-METHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(1S)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3/t8-/m0/s1 |
InChIキー |
FSCCJTKQQGRDAT-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1C2=C(CCN1)C=C(C=C2)OC |
正規SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


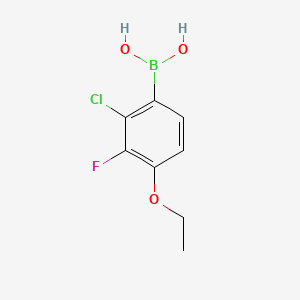
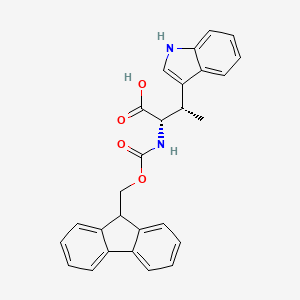


![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
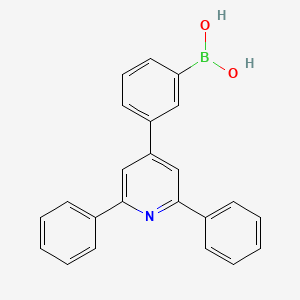

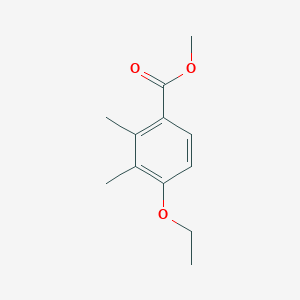
![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
palladium(II)](/img/structure/B14031108.png)


![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)

